molecular formula C7H14O3 B8727124 methyl 2-ethyl-3-hydroxybutanoate CAS No. 60665-95-4

methyl 2-ethyl-3-hydroxybutanoate

Cat. No.: B8727124
CAS No.: 60665-95-4
M. Wt: 146.18 g/mol
InChI Key: KXKVYUMZPVUXIL-UHFFFAOYSA-N
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Description

methyl 2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from 2-ethyl-3-hydroxybutyric acid and methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-ethyl-3-hydroxybutanoate can be synthesized through the esterification of 2-ethyl-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 2-ethyl-3-hydroxybutyrate involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and alcohol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-ethyl-3-oxobutyric acid methyl ester.

    Reduction: The compound can be reduced to yield 2-ethyl-3-hydroxybutanol.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-ethyl-3-oxobutyric acid methyl ester.

    Reduction: 2-ethyl-3-hydroxybutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl 2-ethyl-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: The compound is used in the production of flavors, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3-hydroxybutyrate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.

Comparison with Similar Compounds

  • Ethyl 2-ethyl-3-hydroxybutyrate
  • Methyl 3-hydroxybutyrate
  • Ethyl 3-hydroxybutyrate

Comparison: methyl 2-ethyl-3-hydroxybutanoate is unique due to the presence of the ethyl group at the second carbon, which can influence its reactivity and physical properties. Compared to methyl 3-hydroxybutyrate, it has a higher molecular weight and different steric effects, which can affect its behavior in chemical reactions and biological systems.

Properties

CAS No.

60665-95-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 2-ethyl-3-hydroxybutanoate

InChI

InChI=1S/C7H14O3/c1-4-6(5(2)8)7(9)10-3/h5-6,8H,4H2,1-3H3

InChI Key

KXKVYUMZPVUXIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-ethyl-3-hydroxybutyrate was prepared following the procedure as described in step 2) of Preparation Example 4, except for that methyl 2-ethyl-3-oxo-butyrate was used to replace for ethyl 2-ethyl-3-oxo-butyrate. Yield 50%.
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